N-(5-iodopyridin-2-yl)propanamide

Description

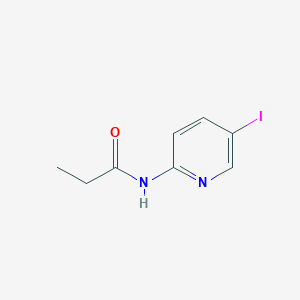

N-(5-Iodopyridin-2-yl)propanamide is a pyridine derivative characterized by an iodine substituent at the 5-position of the pyridine ring and a propanamide group at the 2-position. Its molecular formula is C₈H₉IN₂O, with a molecular weight of 276.08 g/mol. The iodine atom introduces steric bulk and polarizability, which can enhance intermolecular interactions such as halogen bonding, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C8H9IN2O |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

N-(5-iodopyridin-2-yl)propanamide |

InChI |

InChI=1S/C8H9IN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |

InChI Key |

MTRWETGFJFLAFE-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=C(C=C1)I |

Canonical SMILES |

CCC(=O)NC1=NC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS 1137477-51-0)

- Molecular Formula : C₁₀H₁₂BrClN₂O

- Molecular Weight : 291.57 g/mol

- Key Features : Bromine (Br) and chlorine (Cl) substituents at the 5- and 4-positions, respectively, and a branched 2,2-dimethylpropanamide group.

- The dimethyl group on the propanamide may enhance metabolic stability but reduce solubility compared to the linear propanamide in the target compound .

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

- Molecular Formula : C₁₃H₁₄FIN₂O₂ (estimated)

- Key Features : Fluoro (F) and iodo (I) substituents at the 5- and 3-positions, with a formyl group at the 4-position and a bulky pivalamide (2,2-dimethylpropanamide) group.

- Comparison : The formyl group introduces reactivity for further derivatization. The combination of fluorine (electron-withdrawing) and iodine (polarizable) may create unique electronic effects, distinguishing it from the target compound’s simpler substitution pattern .

Propanamide-Modified Derivatives

3-(5-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide (CAS 1179024-55-5)

- Molecular Formula : C₁₀H₁₅N₃O₂

- Molecular Weight : 209.25 g/mol

- Key Features: A 5-amino-2-oxopyridine core with an N,N-dimethylpropanamide side chain.

- However, the dimethylation reduces the propanamide’s flexibility, which may limit conformational adaptability compared to the unmodified propanamide in the target compound .

2-Iodo-N-(prop-2-yn-1-yl)acetamide

- Molecular Formula : C₅H₆IN₂O

- Molecular Weight : 237.02 g/mol

- Key Features : An acetamide backbone with a propargyl (alkyne) group and iodine substitution.

- Comparison : The acetyl group (vs. propanamide) shortens the chain, reducing steric effects. The propargyl group enables click chemistry applications, a feature absent in the target compound .

Functional Group Variations

2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-N-(propan-2-yl)propanamide

- Molecular Formula : C₁₃H₁₆ClF₃N₂O

- Molecular Weight : 308.73 g/mol

- Key Features: A trifluoromethyl (CF₃) and chloro (Cl) substituted phenyl ring linked to a propanamide via an amino group.

- Comparison : The CF₃ group is strongly electron-withdrawing, altering electronic properties compared to iodine. The isopropyl group on the amide nitrogen increases hydrophobicity, which may affect bioavailability .

Research Implications

- Iodine vs. Other Halogens : The iodine in N-(5-iodopyridin-2-yl)propanamide offers distinct reactivity in cross-coupling reactions and halogen bonding, unlike bromine or chlorine .

- Propanamide Flexibility : Linear propanamide chains (as in the target compound) may improve binding to flexible enzyme active sites compared to branched or dimethylated analogs .

- Biological Activity: Propanamide derivatives with amino or oxo groups (e.g., CAS 1179024-55-5) show enhanced bioactivity in intermediates, suggesting that functional group tuning could optimize the target compound’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.